Borinic acid, diphenyl-, methyl ester

Catalog No.
S15298904
CAS No.
13471-36-8
M.F
C13H13BO
M. Wt
196.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Borinic acid, diphenyl-, methyl ester

CAS Number

13471-36-8

Product Name

Borinic acid, diphenyl-, methyl ester

IUPAC Name

methoxy(diphenyl)borane

Molecular Formula

C13H13BO

Molecular Weight

196.05 g/mol

InChI

InChI=1S/C13H13BO/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

YMIAJOTUJWTXEH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OC

Borinic acid, diphenyl-, methyl ester is an organoboron compound with the molecular formula C13H13BOC_{13}H_{13}BO and a molecular weight of approximately 213.05 g/mol. As a derivative of borinic acid, this compound features a boron atom bonded to two phenyl groups and one methoxy group. Borinic acids are characterized by their ability to form stable complexes with various organic molecules, making them valuable in synthetic chemistry and materials science.

The structure of borinic acid, diphenyl-, methyl ester consists of a central boron atom surrounded by two phenyl groups and a methoxy group. This arrangement contributes to its unique chemical properties, including its reactivity and stability under specific conditions.

  • Esterification: The compound can undergo hydrolysis to regenerate borinic acid and methanol under acidic or basic conditions. This reaction is reversible and highlights the dynamic nature of borinic esters .
  • Cross-Coupling Reactions: Borinic acids are often used in cross-coupling reactions such as Suzuki-Miyaura coupling, where they react with organohalides to form biaryl compounds .
  • Complexation: The presence of the boron atom allows for coordination with Lewis bases, leading to the formation of stable complexes that can be utilized in catalysis .

Borinic acid derivatives have shown potential biological activities, particularly in medicinal chemistry:

  • Enzyme Inhibition: Some borinic acids exhibit inhibitory effects on enzymes like α-chymotrypsin and trypsin, suggesting potential applications in drug design .
  • Anticancer Activity: Certain derivatives are being explored for their ability to inhibit specific ion channels associated with cancer progression, making them candidates for therapeutic development .

The synthesis of borinic acid, diphenyl-, methyl ester can be achieved through several methods:

  • Direct Esterification: The reaction of diphenylborinic acid with methanol under acidic conditions can yield the methyl ester. This method typically requires careful control of temperature and reaction time to ensure high yields .
  • Transesterification: This process involves exchanging the alkoxy group in an existing borinic ester with methanol, allowing for the formation of diphenyl-, methyl ester from other alkoxyboranes .
  • Boron Reagents: Utilizing boron reagents such as trimethyl borate in the presence of phenols can also facilitate the formation of borinic esters through nucleophilic substitution reactions .

Borinic acid, diphenyl-, methyl ester has diverse applications across various fields:

  • Catalysis: It serves as a catalyst in organic synthesis, particularly in reactions requiring Lewis acids .
  • Material Science: Borinic esters are used in the development of responsive materials due to their ability to form dynamic covalent bonds .
  • Biomedical Research: Its potential as a therapeutic agent is being explored in cancer treatment and enzyme inhibition studies .

Research on interaction studies involving borinic acid derivatives focuses on their ability to form complexes with biomolecules and other organic compounds. These interactions can influence the reactivity and stability of the compounds:

  • Binding Studies: Investigations into how diphenyl-, methyl ester interacts with proteins or nucleic acids can provide insights into its biological mechanisms .
  • Dynamic Behavior: The reversible nature of boronic esters allows them to participate in dynamic processes essential for creating smart materials that respond to environmental stimuli .

Several compounds share structural similarities with borinic acid, diphenyl-, methyl ester. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Borinic Acid, Diethyl-, Methyl EsterBorinic EsterDifferent alkoxy group (ethyl vs. phenyl)
Diphenylborinic AcidBoronic AcidLacks ester functionality; more reactive
Boronic Acid, Phenyl-Boronic AcidSimpler structure; less sterically hindered
Boronic Acid, Tris(phenyl)TriarylboraneMore bulky; higher steric hindrance

Borinic acid, diphenyl-, methyl ester stands out due to its combination of two phenyl groups providing enhanced stability and unique reactivity profiles compared to simpler or more complex derivatives.

Hydrogen Bond Acceptor Count

1

Exact Mass

196.1059452 g/mol

Monoisotopic Mass

196.1059452 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-11

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